Cas no 374794-75-9 (tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate)
tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate
- 1-Boc-3-Hydroxy-4-methylpiperidine
- TERT-BUTYL 3-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE
- 3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester
- TERT-BUTYL (3R,4R)-3-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE
- trans-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- (3S,4S)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- ADHBFIMXBSFQLJ-
- ADHBFIMXBSFQLJ-UHFFFAOYSA-N
- 3166AA
- 1-N-Boc-3-hydroxy-4-methylpiperidine
- tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate
- trans-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester
- ADHBFIMXBSFQLJ-RKDXNWHRSA-N
- trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
- (3S,trans)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- EN300-269116
- AS-39739
- SCHEMBL376220
- (3S,trans)-tert-Butyl3-hydroxy-4-methylpiperidine-1-carboxylate
- starbld0017748
- (3R, 4R)-1-Boc-4-methylpiperidin-3-ol
- 374794-75-9
- MFCD18791214
- rac-tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
- trans 1-Boc-3-hydroxy-4-methylpiperidine
- DTXSID501149638
- rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate
- (3S,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylicacidtert-butylester
- 176966-87-3
- 108-211-0
- DTXCID001581196
- tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate ee 97.5%
-
- MDL: MFCD18791214
- Inchi: 1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- InChI Key: ADHBFIMXBSFQLJ-RKDXNWHRSA-N
- SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)CC[C@H]1C
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1.4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 301.4±35.0 °C at 760 mmHg
- Flash Point: 136.1±25.9 °C
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129009889-250mg |
Tert-butyl trans-3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 95% | 250mg |
$352.44 | 2023-09-02 | |
| Alichem | A129009889-1g |
Tert-butyl trans-3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 95% | 1g |
$882.09 | 2023-09-02 | |
| Chemenu | CM319333-100g |
trans-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 95% | 100g |
$2625 | 2021-08-18 | |
| ChemScence | CS-0037624-1g |
tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 1g |
$142.0 | 2022-04-27 | ||
| ChemScence | CS-0037624-5g |
tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 5g |
$427.0 | 2022-04-27 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0108-5g |
tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 95% | 5g |
$1570 | 2023-09-07 | |
| Chemenu | CM319333-5g |
trans-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate |
374794-75-9 | 95% | 5g |
$285 | 2022-09-01 | |
| abcr | AB455359-1 g |
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, 95%; . |
374794-75-9 | 95% | 1g |
€165.00 | 2022-03-01 | |
| abcr | AB455359-5 g |
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, 95%; . |
374794-75-9 | 95% | 5g |
€431.00 | 2022-03-01 | |
| abcr | AB455359-10 g |
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, 95%; . |
374794-75-9 | 95% | 10g |
€697.00 | 2022-03-01 |
tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate Suppliers
tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate
Latest Research Advances on tert-Butyl trans-3-Hydroxy-4-methyl-piperidine-1-carboxylate (CAS: 374794-75-9) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl trans-3-hydroxy-4-methyl-piperidine-1-carboxylate (CAS: 374794-75-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing synthesizes the latest findings on this key intermediate, focusing on its synthetic utility, biological relevance, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's critical role as a chiral building block for novel kinase inhibitors. Researchers at the University of Cambridge developed an asymmetric synthesis route yielding 374794-75-9 with >99% enantiomeric purity, subsequently using it to construct potent and selective CDK4/6 inhibitors with improved blood-brain barrier penetration. The trans-3-hydroxy configuration was found to be essential for target engagement, as confirmed by X-ray crystallography of inhibitor-protein complexes.
In neuropharmacology applications, a Nature Communications paper (2024) reported the incorporation of 374794-75-9 into sigma-1 receptor modulators for neurodegenerative diseases. The methyl group at the 4-position was shown to enhance binding affinity by 3-fold compared to unsubstituted analogs, while the tert-butoxycarbonyl (Boc) protecting group allowed for efficient downstream functionalization. These findings were supported by comprehensive molecular dynamics simulations and in vivo efficacy studies in Parkinson's disease models.
Recent synthetic methodology developments have significantly improved access to this valuable intermediate. A Green Chemistry publication (2023) detailed a biocatalytic approach using engineered ketoreductases to produce 374794-75-9 from corresponding ketones with 92% yield and perfect stereoselectivity under mild conditions. This sustainable method represents a substantial advancement over traditional metal-catalyzed hydrogenation routes, addressing previous challenges in scalability and environmental impact.
Analytical characterization of 374794-75-9 has also progressed, with a 2024 Analytical Chemistry report establishing new HPLC-MS protocols for detecting sub-ppm level impurities. These methods are particularly valuable for quality control in GMP manufacturing, where the compound is increasingly used in clinical-stage APIs. The study identified three critical process-related impurities and established their acceptable limits based on ICH guidelines.
Emerging applications in radiopharmaceuticals were highlighted in a recent Journal of Nuclear Medicine article, where 374794-75-9 served as a precursor for fluorine-18 labeled PET tracers targeting tumor-associated macrophages. The compound's stability towards radiolabeling conditions and favorable pharmacokinetic properties enabled the development of a first-in-class diagnostic agent currently in Phase II clinical trials.
These collective advances position 374794-75-9 as a structurally privileged scaffold in modern drug discovery. The compound's unique stereochemical features, synthetic tractability, and demonstrated biological relevance across multiple target classes suggest it will remain a focus of pharmaceutical innovation in coming years. Future research directions likely include exploration of its utility in PROTAC design and as a component of targeted protein degraders.
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